1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
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Overview
Description
1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone is a synthetic organic compound with a complex structure It belongs to the class of pyrimidinyl compounds, which are known for their diverse biological activities
Preparation Methods
The synthesis of 1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the benzylamino group and other substituents. Common reagents used in the synthesis include ethylamine, benzylamine, and various thionating agents. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or methanol. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the compound can occur in the presence of acids or bases, leading to the breakdown of the pyrimidine ring and formation of simpler products.
Scientific Research Applications
1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thioxo group and the pyrimidine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone can be compared with other pyrimidinyl compounds, such as:
1-[4-(benzylamino)-1-ethyl-6-methyl-2-oxo-1,2-dihydro-5-pyrimidinyl]ethanone: This compound has an oxo group instead of a thioxo group, which can affect its chemical reactivity and biological activity.
1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]propanone: This compound has a propanone group instead of an ethanone group, which can influence its physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(benzylamino)-1-ethyl-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-19-11(2)14(12(3)20)15(18-16(19)21)17-10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEKBHPIXFUTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=NC1=S)NCC2=CC=CC=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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